Elocalcitol
Overview
Description
Elocalcitol is a calcitriol analog used for the inhibition of prostate cell growth . It is currently in phase II clinical trials for patients with benign prostate hyperplasia . It is a small molecule and is classified as investigational .
Molecular Structure Analysis
Elocalcitol belongs to the class of organic compounds known as vitamin D and derivatives . These compounds contain a secosteroid backbone, usually secoergostane or secocholestane . The chemical formula of Elocalcitol is C29H43FO2 .
Chemical Reactions Analysis
Elocalcitol interacts with several other substances. For example, the risk or severity of ventricular arrhythmias and Cardiac Arrhythmia can be increased when Elocalcitol is combined with Acetyldigitoxin . Also, the therapeutic efficacy of Elocalcitol can be decreased when used in combination with Beclomethasone dipropionate .
Physical And Chemical Properties Analysis
Elocalcitol has a molecular weight of 442.65 . It is recommended to store the product under the conditions specified in the Certificate of Analysis .
Scientific Research Applications
Elocalcitol and Benign Prostatic Hyperplasia (BPH)
Elocalcitol, a synthetic derivative of vitamin D3, has been studied for its potential in treating benign prostatic hyperplasia (BPH). Preclinical studies showed that elocalcitol inhibits both androgen-dependent and independent proliferation of BPH cells more effectively than finasteride. In clinical trials, elocalcitol significantly reduced prostate volume compared to placebo and showed comparable effects to the alpha1-adrenoceptor antagonist tamsulosin in managing irritative urinary symptoms (Tiwari, 2009).
Elocalcitol in Overactive Bladder and Detrusor Overactivity
Elocalcitol has been evaluated for treating overactive bladder (OAB) and idiopathic detrusor overactivity. A phase IIb study in women with OAB showed that elocalcitol significantly reduced the frequency of incontinence episodes and improved the Patient's Perception of Bladder Condition score, although primary endpoints were not fully achieved (Digesu et al., 2012).
Elocalcitol and Male Infertility
In a clinical trial involving patients with prostatitis, elocalcitol was found to significantly reduce IL-8 levels in semen, suggesting improved sperm quality and motility. This indicated potential benefits for treating male infertility (Tiwari, 2009).
Elocalcitol in Experimental Autoimmune Prostatitis
Elocalcitol demonstrated efficacy in treating experimental autoimmune prostatitis in nonobese diabetic mice. The treatment led to a significant reduction in intraprostatic cell infiltrates and decreased production of proinflammatory cytokines IFN-γ and IL-17 (Penna et al., 2006).
Elocalcitol and Endometriosis
In a mouse model of endometriosis, elocalcitol inhibited lesion development by reducing peritoneal inflammation and macrophage recruitment. This suggests its potential in managing endometriosis-related pain and infertility (Mariani et al., 2012).
Elocalcitol's Effect on Bladder Function
Elocalcitol upregulated L-type calcium channel activity in human and rat bladder smooth muscle cells, suggesting a role in modulatingbladder contractile mechanisms. This indicates potential applications in conditions like overactive bladder (OAB) (Morelli et al., 2008).
Elocalcitol in Autoimmune Thyroid Diseases
Elocalcitol was found to inhibit inflammatory responses in human thyroid cells and T cells, indicating its potential use in treating autoimmune thyroid diseases. The study showed that elocalcitol could significantly reduce the secretion of inflammatory cytokines and promote a shift toward Th2 cell-mediated immunity (Borgogni et al., 2008).
Elocalcitol's Role in Inflammation and BPH
Research suggests that elocalcitol targets the RhoA/Rho kinase and NF‐kB pathways, reducing stromal cell proliferation and the inflammatory response in benign prostatic hyperplasia (BPH). This highlights its potential as a therapeutic agent for BPH, particularly in managing its inflammatory component (Penna et al., 2009).
Elocalcitol and Lower Urinary Tract Symptoms
Elocalcitol has shown effectiveness in reducing inflammatory responses in human prostatic urethra cells. This could potentially address lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia, offering a novel approach to treatment (Comeglio et al., 2010).
Future Directions
Elocalcitol is being evaluated for the treatment of obesity and potentially other related indications with unmet medical needs . It has also entered into a license agreement with Korea-based Cyan Bio for exclusive rights to commercialize Elocalcitol in key territories in Asia for the treatment of Rett Syndrome and osteogenesis imperfecta .
properties
IUPAC Name |
(1R,3Z,5S)-3-[(2E)-2-[(3aS,7aS)-1-[(E,2S)-6-ethyl-6-hydroxyoct-4-en-2-yl]-7a-methyl-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]-5-fluoro-4-methylidenecyclohexan-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H43FO2/c1-6-29(32,7-2)17-8-10-20(3)25-14-15-26-22(11-9-16-28(25,26)5)12-13-23-18-24(31)19-27(30)21(23)4/h8,12-14,17,20,24,26-27,31-32H,4,6-7,9-11,15-16,18-19H2,1-3,5H3/b17-8+,22-12+,23-13-/t20-,24+,26-,27-,28+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRLWXBHFPGSUOX-GJQYOBCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C=CCC(C)C1=CCC2C1(CCCC2=CC=C3CC(CC(C3=C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(CC)(/C=C/C[C@H](C)C1=CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)F)O)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H43FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Elocalcitol | |
CAS RN |
199798-84-0 | |
Record name | Elocalcitol [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0199798840 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Elocalcitol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB06194 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | ELOCALCITOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WDS5F2V6Q | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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